molecular formula C11H15NO3 B2449910 Methyl 2-amino-2-methyl-3-phenoxypropanoate CAS No. 1250200-22-6

Methyl 2-amino-2-methyl-3-phenoxypropanoate

Cat. No.: B2449910
CAS No.: 1250200-22-6
M. Wt: 209.245
InChI Key: NJXOHZFVVAPGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-methyl-3-phenoxypropanoate is a synthetic organic compound classified as an alpha-amino acid ester and is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Compounds within this class, such as various phenylalanine and phenylpropanoate derivatives, are frequently utilized as key intermediates in organic synthesis and pharmaceutical research . For instance, related phenolic amide esters have demonstrated significant research value as potent, cell-permeable inhibitors of inflammatory cytokines like IL-6 and IL-1β, functioning through the inhibition of the NF-κB signaling pathway . Researchers are exploring the application of this compound and its analogs as versatile building blocks for the development of novel bioactive molecules and as critical reagents in mechanistic studies to elucidate inflammatory pathways . As a specialty chemical, it serves as a valuable scaffold in medicinal chemistry and drug discovery efforts. This product requires storage at recommended temperatures and handling in accordance with safe laboratory practices.

Properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXOHZFVVAPGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-3-phenoxypropanoate typically involves the esterification of 2-amino-2-methyl-3-phenoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Reference
Acidic hydrolysisHCl (aqueous), reflux2-Amino-2-methyl-3-phenoxypropanoic acid
Basic hydrolysisNaOH (aqueous), heatSodium 2-amino-2-methyl-3-phenoxypropanoate

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, yielding carboxylic acids (acidic) or carboxylate salts (basic). This reaction is critical for generating bioactive metabolites .

Amino Group Reactivity

The primary amino group participates in nucleophilic reactions:

Acylation

Reagents Conditions Product Reference
Acetic anhydridePyridine, RTN-Acetyl-2-amino-2-methyl-3-phenoxypropanoate

Acylation modifies the amino group’s electronic properties, enhancing stability for further synthetic steps .

Oxidation

Oxidation of the amino group requires strong oxidizing agents:

Reagents Conditions Product Reference
KMnO₄Acidic aqueous, heat2-Nitro-2-methyl-3-phenoxypropanoate

Oxidation pathways are pivotal in metabolic studies and degradation analysis .

Ester Reduction

The ester group is reduced to a primary alcohol under strong reducing conditions:

Reagents Conditions Product Reference
LiAlH₄Dry THF, 0°C → reflux2-Amino-2-methyl-3-phenoxypropanol

Lithium aluminum hydride selectively reduces the ester to a hydroxymethyl group without affecting the phenoxy substituent .

Phenoxy Group Substitution

The phenoxy group undergoes electrophilic aromatic substitution (EAS):

Nitration

Reagents Conditions Product Reference
HNO₃/H₂SO₄0–5°C2-Amino-2-methyl-3-(4-nitrophenoxy)propanoate

Nitration occurs predominantly at the para position due to the electron-donating phenoxy group .

Halogenation

Reagents Conditions Product Reference
Cl₂/FeCl₃RT, dark2-Amino-2-methyl-3-(4-chlorophenoxy)propanoate

Halogenation expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic Cross-Coupling

The phenoxy group facilitates palladium-catalyzed couplings:

Reagents Conditions Product Reference
Pd(PPh₃)₄, Boronic acidDMF, K₂CO₃, 80°CBiaryl derivatives

Such reactions are instrumental in synthesizing complex pharmaceuticals .

Degradation Pathways

Under UV light or oxidative stress, degradation occurs via:

  • Ester cleavage : Photolysis generates methanol and 2-amino-2-methyl-3-phenoxypropanoic acid .

  • Phenoxy ring hydroxylation : Forms catechol derivatives, detectable via HPLC-MS .

Scientific Research Applications

Chemistry

Methyl 2-amino-2-methyl-3-phenoxypropanoate is primarily utilized as a building block in organic synthesis. It can be modified through various chemical reactions, such as:

  • Oxidation : Producing nitro or nitroso derivatives.
  • Reduction : Yielding corresponding alcohols.
  • Substitution : Leading to various substituted phenoxy derivatives based on the nucleophile used.

Biology

The compound has garnered interest for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial effects, making them candidates for further exploration in pharmaceutical applications.
  • Anticancer Activity : Preliminary studies have shown that certain modifications of related compounds display antiproliferative effects against cancer cell lines, suggesting potential for development as anticancer agents .

Medicine

This compound is being investigated for its role as a pharmaceutical intermediate. Its unique chemical structure allows for the design of novel therapeutic agents that may target specific biological pathways. Notably, its interactions with enzymes and receptors are being studied to understand its pharmacological properties better .

Industry

In industrial applications, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable in synthesizing various products used in agriculture and pharmaceuticals.

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer properties of this compound derivatives showed promising results against several cancer cell lines. For instance, modifications led to compounds that exhibited significant inhibitory effects on HCT116 cells, indicating potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Research

Research conducted on the antimicrobial properties of this compound revealed that certain derivatives had potent activity against various bacterial strains. These findings suggest that this compound could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride: A salt form with similar properties but different solubility and stability.

    2-Amino-2-methyl-3-phenoxypropanoic acid: The acid precursor used in the synthesis of the ester.

    This compound derivatives: Various derivatives with different substituents on the phenoxy group.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Methyl 2-amino-2-methyl-3-phenoxypropanoate is an organic compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. Its structural characteristics and potential biological activities make it a subject of ongoing research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H15NO3. It is a derivative of phenylalanine, featuring an amino group, an ester functional group, and a phenoxy moiety. These features contribute to its reactivity and interactions within biological systems.

PropertyValue
Molecular FormulaC11H15NO3
Molecular Weight209.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as a substrate for specific enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The hydrolysis of the ester group releases the active amino acid, which may then engage in various biochemical pathways, influencing metabolic processes.

Key Mechanisms:

  • Enzyme Interaction : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptor Binding : It may bind to neurotransmitter receptors, potentially influencing neurotransmission.
  • Metabolic Pathways : It can participate in metabolic pathways similar to those involving phenylalanine.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, scavenging free radicals.
  • Anti-inflammatory Properties : It may modulate inflammatory responses by affecting cytokine production.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong free radical scavenging activity. The results were comparable to established antioxidants, indicating its potential utility in formulations aimed at reducing oxidative damage.

Research Applications

This compound has several applications in scientific research:

  • Pharmaceutical Development : Investigated as a potential lead compound for developing neuroprotective drugs.
  • Biochemical Studies : Used as a tool to study enzyme kinetics and receptor interactions.
  • Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-methyl-3-phenoxypropanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with esterification or amidation of precursor molecules. Key steps include:

  • Substitution reactions to introduce the phenoxy group.
  • Amino group protection/deprotection to avoid side reactions.
  • Esterification using methanol under acidic or basic catalysis.

Optimization strategies:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve yield .
  • Temperature control : Maintain 60–80°C during esterification to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can structural elucidation of this compound be performed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for OCH₃), amino group (δ ~1.5 ppm for CH(CH₃)), and aromatic protons (δ ~6.8–7.4 ppm) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) .
  • HPLC-MS : For purity assessment and molecular ion confirmation (e.g., [M+H]⁺ at m/z 252.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different cell models?

Methodological Answer: Contradictory results (e.g., anti-inflammatory efficacy in THP-1 monocytes vs. PBMCs) may arise from:

  • Cell-specific metabolism : Assess metabolite stability via LC-MS profiling in each model .
  • Dose-response variability : Perform time-course experiments (e.g., 6–48 hrs) to identify optimal treatment windows .
  • Pathway inhibition : Use siRNA knockdown (e.g., NF-κB p65) to validate target engagement .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

Methodological Answer:

  • NF-κB pathway inhibition : Quantify nuclear translocation of p65 via immunofluorescence or Western blot .
  • Cytokine profiling : ELISA-based measurement of IL-6, TNF-α, and IL-1β in supernatants .
  • ROS modulation : Use fluorescent probes (e.g., CM-H₂DCFDA) to assess oxidative stress mitigation .

Q. How can impurities in synthesized batches be identified and quantified?

Methodological Answer:

  • HPLC-UV/HRMS : Compare retention times and m/z values against reference standards (e.g., phenoxypropanoic acid derivatives) .
  • Common impurities : Include methyl ester hydrolysis products (e.g., 2-amino-2-methyl-3-phenoxypropanoic acid) and residual solvents .
  • Validation : Follow ICH guidelines for LOD (≤0.1%) and LOQ (≤0.3%) using spiked samples .

Key Considerations for Experimental Design

  • Stereochemical purity : Chiral HPLC (e.g., CHIRALPAK® columns) to ensure enantiomeric excess >98% .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
  • In vivo correlation : Use pharmacokinetic profiling (Cmax, Tmax) to bridge in vitro and animal models .

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